molecular formula C15H11F3O4 B6409874 5-Methoxy-3-(4-trifluoromethoxyphenyl)benzoic acid, 95% CAS No. 1261831-45-1

5-Methoxy-3-(4-trifluoromethoxyphenyl)benzoic acid, 95%

Cat. No. B6409874
CAS RN: 1261831-45-1
M. Wt: 312.24 g/mol
InChI Key: UQPZPCGMUDIIGO-UHFFFAOYSA-N
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Description

5-Methoxy-3-(4-trifluoromethoxyphenyl)benzoic acid, or 5-Methoxy-3-(4-TFMPA) for short, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid with a melting point of approximately 170 °C and a boiling point of approximately 225 °C. This compound is most commonly used as an intermediate for the synthesis of other compounds and as a reagent for the preparation of various pharmaceuticals.

Mechanism of Action

5-Methoxy-3-(4-TFMPA) is a synthetic organic compound that acts as an intermediate for the synthesis of other compounds. When reacted with an appropriate base, such as triethylamine or pyridine, it produces 5-methoxy-3-(4-trifluoromethoxyphenyl)benzene-1-sulfonyl chloride, which can then be reacted with sodium hydroxide to produce 5-Methoxy-3-(4-TFMPA).
Biochemical and Physiological Effects
Due to its synthetic nature, 5-Methoxy-3-(4-TFMPA) does not have any known direct biochemical or physiological effects. However, it has been used as a reagent in the synthesis of other compounds, such as 5-methoxy-3-methylbenzoic acid, which has been shown to have anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Methoxy-3-(4-TFMPA) in laboratory experiments is its ease of synthesis and availability. It is relatively inexpensive and can be easily synthesized in a two-step process. Additionally, it is a relatively stable compound and has a wide range of applications in the scientific research field. The main limitation of using 5-Methoxy-3-(4-TFMPA) in laboratory experiments is its potential for toxicity. It is important to use protective equipment when handling this compound and to follow all safety protocols.

Future Directions

The potential applications of 5-Methoxy-3-(4-TFMPA) are vast, and there are many potential future directions for research. Some potential future directions include the synthesis of new pharmaceuticals, the study of enzyme kinetics, and the synthesis of organic compounds. Additionally, further research could be done on the biochemical and physiological effects of 5-Methoxy-3-(4-TFMPA) and its derivatives. Finally, further research could be done on the advantages and limitations of using 5-Methoxy-3-(4-TFMPA) in laboratory experiments.

Synthesis Methods

5-Methoxy-3-(4-TFMPA) is typically synthesized through a two-step process. The first step involves the reaction of 4-trifluoromethoxybenzoic acid with 5-methoxybenzene-1-sulfonyl chloride in the presence of a base such as triethylamine or pyridine. This reaction produces the intermediate 5-methoxy-3-(4-trifluoromethoxyphenyl)benzene-1-sulfonyl chloride, which is then reacted with sodium hydroxide to produce 5-Methoxy-3-(4-TFMPA).

Scientific Research Applications

5-Methoxy-3-(4-TFMPA) is a versatile compound with a wide range of applications in the scientific research field. It has been used in a variety of studies, including the synthesis of pharmaceuticals, the synthesis of organic compounds, and the study of enzyme kinetics. Additionally, it has been used as a reagent in the synthesis of other compounds, such as the synthesis of 5-methoxy-3-methylbenzoic acid.

properties

IUPAC Name

3-methoxy-5-[4-(trifluoromethoxy)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O4/c1-21-13-7-10(6-11(8-13)14(19)20)9-2-4-12(5-3-9)22-15(16,17)18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPZPCGMUDIIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691798
Record name 5-Methoxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-3-(4-trifluoromethoxyphenyl)benzoic acid

CAS RN

1261831-45-1
Record name 5-Methoxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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